(Isocyanatomethyl)cyclopropane

Description

Contextualizing (Isocyanatomethyl)cyclopropane within Cyclopropane (B1198618) Chemistry

Cyclopropanes, the smallest of the carbocyclic rings, are prevalent in a wide array of natural products, including terpenoids, alkaloids, and steroids. rsc.org Their inherent ring strain makes them highly reactive and thus valuable intermediates in organic synthesis. libretexts.org The construction of the cyclopropane ring itself has been the subject of extensive research, with methods like Simmons-Smith cyclopropanation, transition-metal-catalyzed reactions of carbenes, and Michael-initiated ring-closure (MIRC) reactions being prominent strategies. libretexts.orgrsc.org

This compound introduces the highly reactive isocyanate functional group to this already activated system. cymitquimica.com This appendage significantly broadens the synthetic utility of the cyclopropane motif, allowing for a host of subsequent transformations.

Structural Characteristics and Their Influence on Reactivity

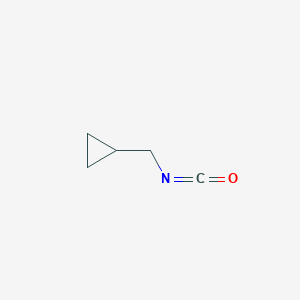

The structure of this compound is defined by two key features: the three-membered cyclopropane ring and the isocyanatomethyl group (-CH2NCO).

The cyclopropane ring possesses significant angle and torsional strain due to its 60° C-C-C bond angles, a sharp deviation from the ideal 109.5° for sp3 hybridized carbon. This strain results in "bent" C-C bonds with increased p-character, making them weaker and more susceptible to ring-opening reactions.

The isocyanatomethyl group features a highly electrophilic carbon atom within the isocyanate moiety (N=C=O). This electrophilicity is the basis for its primary mode of reactivity: nucleophilic addition. cymitquimica.com Amines, alcohols, and even water can readily attack this carbon, leading to the formation of ureas, carbamates, and other derivatives. ambeed.comacs.org The linear geometry of the N=C=O group is a result of sp-hybridization at the central carbon and nitrogen atoms.

The methylene (B1212753) spacer (-CH2-) between the cyclopropane ring and the isocyanate group provides some conformational flexibility, mitigating steric hindrance. However, the strained ring can indirectly influence the electronic properties of the isocyanate group, potentially enhancing its reactivity.

Table 1: Key Structural and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7NO nih.gov |

| Molecular Weight | 97.12 g/mol nih.gov |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 25694-89-7 chemicalbook.com |

| Physical Form | Liquid sigmaaldrich.com |

This table is based on data from references nih.govchemicalbook.comsigmaaldrich.com.

Significance as a Versatile Synthetic Building Block in Contemporary Organic Synthesis

The dual functionality of this compound makes it a highly valuable building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations allows for the efficient construction of diverse and complex molecules.

The isocyanate group serves as a handle for introducing a variety of functional groups through nucleophilic addition reactions. For instance, reaction with amines yields cyclopropylmethyl-substituted ureas, while reaction with alcohols produces the corresponding carbamates. These reactions are often high-yielding and proceed under mild conditions.

Furthermore, the strained cyclopropane ring can undergo ring-opening reactions, providing access to linear or other cyclic structures. These reactions can be initiated by various reagents and conditions, offering further avenues for molecular diversification. The regioselectivity of these ring-opening reactions can often be controlled, leading to specific and predictable products.

Overview of Key Research Areas and Unexplored Facets

Current research involving this compound and related structures is focused on several key areas:

Synthesis of Novel Bioactive Molecules: The unique structural features of cyclopropane-containing compounds often impart interesting biological activities. sioc-journal.cn Researchers are exploring the use of this compound as a scaffold for the synthesis of new potential pharmaceuticals and agrochemicals.

Development of New Synthetic Methodologies: The reactivity of both the cyclopropane ring and the isocyanate group continues to be explored for the development of novel synthetic transformations. This includes the use of new catalysts and reaction conditions to achieve greater efficiency and selectivity.

Polymer Chemistry: The isocyanate functionality allows for the potential use of this compound as a monomer in polymerization reactions, leading to the creation of novel polymers with unique properties. cymitquimica.com

Materials Science: The incorporation of the strained cyclopropane motif into materials can influence their physical and electronic properties.

Unexplored facets of this compound chemistry include the full extent of its utility in asymmetric synthesis, the development of catalytic enantioselective reactions involving the isocyanate group, and a deeper understanding of the interplay between the cyclopropane ring and the isocyanate's reactivity in more complex systems. Further investigation into the solid-state structure and conformational preferences of its derivatives could also provide valuable insights for rational molecular design. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCHRKKMNKWGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625899 | |

| Record name | (Isocyanatomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25694-89-7 | |

| Record name | (Isocyanatomethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Isocyanatomethyl Cyclopropane

Established Synthetic Pathways for (Isocyanatomethyl)cyclopropane

The synthesis of this compound is primarily approached through two established strategies: the conversion of cyclopropylmethylamine into the target isocyanate and the formation of the cyclopropane (B1198618) ring at a late stage in the synthesis.

This approach begins with the readily available starting material, cyclopropylmethylamine, and converts the primary amine functionality into an isocyanate group. This transformation is typically achieved using phosgene or its safer, solid-state derivatives.

The classical method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). nih.gov This process generally proceeds through an intermediate carbamoyl chloride, which is then dehydrochlorinated upon heating or by the use of a base to yield the isocyanate.

Due to the extreme toxicity of phosgene gas, safer alternatives are often employed in laboratory and industrial settings. sciencepublishinggroup.com Bis(trichloromethyl) carbonate, commonly known as triphosgene (BTC), is a stable crystalline solid that serves as a convenient substitute for phosgene. nih.gov Triphosgene reacts with primary amines, such as cyclopropylmethylamine, in the presence of a tertiary amine base (like triethylamine) in an inert solvent to generate the corresponding isocyanate. The reaction mechanism involves the in-situ generation of phosgene from the decomposition of triphosgene. Another phosgene surrogate is trichloromethyl chloroformate, known as diphosgene, which is a liquid and reacts similarly.

The successful synthesis of isocyanates using phosgene derivatives is highly dependent on the careful control of reaction parameters to maximize yield and purity while minimizing side reactions. A study on the synthesis of 1,3-Bis(isocyanatomethyl)benzene from m-xylylenediamine and triphosgene highlights the key factors that require optimization. sciencepublishinggroup.com These principles can be directly applied to the synthesis of this compound.

Key optimization parameters include the molar ratio of reactants, reaction temperature, reaction time, and the rate of removal of byproducts like HCl. sciencepublishinggroup.com For instance, an excess of the amine relative to the phosgene equivalent may be used to drive the reaction to completion, but a precise ratio is crucial to avoid the formation of urea (B33335) byproducts. The temperature must be high enough to facilitate the elimination of HCl from the intermediate carbamoyl chloride but not so high as to cause degradation or polymerization of the isocyanate product. The reaction time is optimized to ensure complete conversion without the formation of undesired side products. sciencepublishinggroup.com

Table 1: General Optimization Parameters for Isocyanate Synthesis Using Triphosgene This table is based on general principles and a study on a related compound. sciencepublishinggroup.com

| Parameter | Condition | Rationale |

| Molar Ratio (Amine:Triphosgene) | Typically around 1.2:1.0 | A slight excess of amine can help drive the reaction, but a large excess can lead to urea formation. |

| Reaction Temperature | 100-130°C | Balances the rate of reaction and dehydrochlorination against potential product degradation. |

| Reaction Time | 6-10 hours | Ensures complete conversion of the amine and intermediate carbamoyl chloride. |

| Inert Gas Flow (e.g., Nitrogen) | Controlled flow (e.g., 8 mL·min⁻¹) | Facilitates the removal of HCl gas, driving the equilibrium towards the product. |

| Solvent | Inert, high-boiling solvent (e.g., Toluene, Xylene) | Provides a suitable reaction medium and temperature control. |

An alternative synthetic approach involves forming the cyclopropane ring on a substrate that already contains, or can be easily converted to, the isocyanatomethyl group. This is particularly useful when the starting alkene is more accessible than cyclopropylmethylamine.

[2+1] Cycloaddition reactions are a cornerstone of cyclopropane synthesis, involving the addition of a carbene or carbenoid to an alkene. masterorganicchemistry.com The Simmons-Smith reaction is a widely used method that employs a carbenoid, typically iodomethylzinc iodide, to stereospecifically convert an alkene into a cyclopropane. mdpi.com To synthesize this compound via this route, one would start with an alkene precursor such as allyl isocyanate or a protected derivative like allyl carbamate (B1207046). The reaction of this alkene with the Simmons-Smith reagent would generate the cyclopropane ring, yielding the desired product or a precursor that can be readily converted to it.

Another prominent [2+1] cycloaddition method involves the reaction of alkenes with diazo compounds, often in the presence of a metal catalyst. wikipedia.org This process generates a metal carbene intermediate that then transfers the methylene (B1212753) group to the alkene. wikipedia.org

Transition-metal catalysis offers a powerful and versatile platform for cyclopropanation reactions. nih.gov Catalysts based on rhodium, copper, cobalt, and palladium are commonly used to decompose diazo compounds, such as ethyl diazoacetate, to form metal carbenes. wikipedia.orgethz.ch These reactive intermediates then undergo cycloaddition with an alkene.

In the context of synthesizing this compound, this strategy would involve reacting an alkene bearing a nitrogen-containing functional group with a diazo compound in the presence of a suitable transition-metal catalyst. For example, an N-allyl carbamate could be cyclopropanated using diazomethane and a rhodium or copper catalyst. The resulting cyclopropylmethyl carbamate could then be converted to this compound. The choice of catalyst and ligands is crucial for controlling the efficiency and stereoselectivity of the cyclopropanation. wikipedia.org Cobalt-catalyzed systems, for instance, have been developed as a complementary method to traditional zinc carbenoid chemistry, addressing limitations with certain types of olefins. purdue.edu

Table 2: Selected Transition-Metal Catalysts for Cyclopropanation This table presents examples of catalysts used in general cyclopropanation reactions. wikipedia.orgpurdue.eduorganic-chemistry.org

| Catalyst System | Diazo Compound Source | Alkene Substrate Type |

| Dirhodium Tetraacetate (Rh₂(OAc)₄) | Diazoacetates | Electron-rich, neutral, and electron-poor olefins |

| Copper Complexes (e.g., Cu(acac)₂) | Diazoacetates | Various olefins |

| Cobalt(II)-Porphyrin Complexes | Diazo compounds | Various olefins |

| Palladium Acetate (Pd(OAc)₂) | Diazo compounds | Various olefins |

Cyclopropanation Strategies in Isocyanate Synthesis

Transition-Metal-Catalyzed Approaches (e.g., Diazo Compounds with Alkenes)

Investigation of Stereoselectivity Control

The synthesis of this compound presents a challenge in controlling stereochemistry, particularly when chiral centers are desired. While specific studies on this compound are not available, general strategies for stereoselective cyclopropanation could theoretically be applied. Methods such as the Simmons-Smith reaction and transition-metal catalyzed cyclopropanation using chiral ligands are well-established for creating stereodefined cyclopropane rings.

For instance, the diastereoselectivity of cyclopropanation can often be directed by existing stereocenters in the precursor molecule. However, in the case of synthesizing this compound from achiral starting materials, enantioselective catalysis would be crucial. The choice of catalyst and chiral ligand would be paramount in influencing the facial selectivity of the carbene or carbenoid addition to an appropriate alkene precursor.

Table 1: Potential Stereoselective Approaches to this compound Synthesis

| Method | Potential Chiral Control Element | Expected Outcome |

| Asymmetric Simmons-Smith Reaction | Chiral dioxaborolane ligands or other chiral additives | Enantiomerically enriched cyclopropylmethanol, a precursor to the target compound. |

| Transition-Metal Catalyzed Cyclopropanation (e.g., Rh, Cu, Pd) | Chiral ligands (e.g., BOX, PYBOX, Salen) | Enantioselective formation of the cyclopropane ring from an alkene and a diazo compound. |

| Enzymatic Cyclopropanation | Engineered enzymes | High enantioselectivity under mild reaction conditions. |

This table is illustrative and based on general principles of stereoselective cyclopropanation, as specific data for this compound is not available.

Mechanistic investigations for achieving stereoselectivity would likely focus on the transition state geometry of the cyclopropanation step. The coordination of the catalyst and chiral ligand to the reactants would create a chiral environment, favoring one stereochemical outcome over the other.

Mitigation of Byproduct Formation

The synthesis of this compound could be susceptible to the formation of several byproducts, depending on the chosen synthetic route. A common precursor to the isocyanate is cyclopropylmethylamine, which can be synthesized from cyclopropanecarbonitrile (B140667) or cyclopropanecarboxamide. The subsequent conversion to the isocyanate, for example via phosgenation, can lead to the formation of ureas and other undesired side products.

Another potential route could involve the Curtius, Hofmann, or Lossen rearrangement of a suitable cyclopropylmethyl derivative. In these rearrangements, the formation of byproducts such as carbamates (from reaction with alcohols) or ureas (from reaction with amines or water) is a common challenge. Careful control of reaction conditions, such as temperature, reaction time, and the exclusion of moisture, would be critical to minimize these side reactions.

Table 2: Potential Byproducts in this compound Synthesis and Mitigation Strategies

| Potential Byproduct | Formation Pathway | Mitigation Strategy |

| Dicyclopropylmethyl urea | Reaction of this compound with cyclopropylmethylamine | Controlled stoichiometry of reactants; efficient removal or conversion of the isocyanate as it is formed. |

| Polymeric materials | Self-polymerization of the isocyanate | Low reaction temperatures; use of inhibitors. |

| Carbamates | Reaction with residual alcohols from precursor synthesis or solvents | Use of anhydrous solvents; thorough purification of intermediates. |

This table is based on general knowledge of isocyanate chemistry, as specific byproduct studies for this compound are not publicly documented.

Scalable Production Methods

For the industrial-scale synthesis of this compound, both batch and continuous flow processes could be considered. However, given the potential reactivity of the isocyanate functional group, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.

Application of Continuous Flow Reactors in Industrial Synthesis

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters. This is particularly beneficial for highly exothermic or fast reactions, which are common in isocyanate synthesis. The small reactor volumes in flow systems enhance safety by minimizing the amount of hazardous material present at any given time.

A potential continuous flow process for this compound could involve the following steps:

Precursor Synthesis: A continuous flow reactor could be used for the synthesis of a suitable precursor, such as cyclopropylmethylamine or cyclopropanecarboxylic acid azide.

Isocyanate Formation: The precursor would then be introduced into a second flow reactor where it is converted to the isocyanate. For example, a Curtius rearrangement could be performed by heating the acyl azide in a heated flow coil.

In-line Purification/Quenching: The product stream could be immediately passed through a purification unit or mixed with a quenching agent to prevent byproduct formation and degradation.

Table 3: Comparison of Batch vs. Continuous Flow for this compound Synthesis

| Parameter | Batch Production | Continuous Flow Production |

| Safety | Higher risk due to large volumes of reactive intermediates. | Enhanced safety due to small reactor volumes and better temperature control. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running the system for longer or by parallelization of reactors. |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility and selectivity. |

| Byproduct Formation | Higher potential for byproduct formation due to longer reaction times and less uniform conditions. | Reduced byproduct formation due to short residence times and precise control. |

This table presents a general comparison, as specific production data for this compound is unavailable.

Reactivity and Reaction Mechanisms of Isocyanatomethyl Cyclopropane

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity makes it a prime target for a variety of nucleophiles. The reactivity of the isocyanate can be influenced by the nature of the substituent attached to it; in this case, the cyclopropylmethyl group. While the cyclopropyl (B3062369) group can exhibit some electron-donating character through hyperconjugation, the primary reactivity pattern of the isocyanate remains that of an electrophile.

Nucleophilic Addition Reactions

The most common and synthetically useful reactions of isocyanates, including (isocyanatomethyl)cyclopropane, are nucleophilic additions to the carbon-nitrogen double bond. These reactions are typically fast and proceed with high yields, making them valuable transformations in organic synthesis.

Isocyanates react readily with primary or secondary amines to form substituted ureas. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of various organic compounds. The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea (B33335) derivative.

The general reaction can be represented as:

R-NH₂ + (c-C₃H₅)CH₂NCO → (c-C₃H₅)CH₂NHC(O)NHR

Where R can be an alkyl or aryl group. The reaction is typically carried out in an inert solvent at room temperature and does not usually require a catalyst.

Table 1: Examples of Urea Formation from this compound

| Amine Reactant | Product |

| Ammonia (NH₃) | N-(cyclopropylmethyl)urea |

| Methylamine (CH₃NH₂) | 1-(cyclopropylmethyl)-3-methylurea |

| Aniline (C₆H₅NH₂) | 1-(cyclopropylmethyl)-3-phenylurea |

This table is illustrative and shows the expected products from the reaction of this compound with various amines.

In a similar fashion to urea formation, this compound reacts with alcohols to produce carbamates, also known as urethanes. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen yields the carbamate (B1207046). This reaction is fundamental to the production of polyurethane polymers. hyphadiscovery.com

The general reaction is as follows:

R-OH + (c-C₃H₅)CH₂NCO → (c-C₃H₅)CH₂NHC(O)OR

This reaction can be catalyzed by bases or certain metal compounds, although it often proceeds without a catalyst, especially with more nucleophilic alcohols.

Table 2: Examples of Carbamate Formation from this compound

| Alcohol Reactant | Product |

| Methanol (CH₃OH) | Methyl (cyclopropylmethyl)carbamate |

| Ethanol (C₂H₅OH) | Ethyl (cyclopropylmethyl)carbamate |

| Phenol (C₆H₅OH) | Phenyl (cyclopropylmethyl)carbamate |

This table provides examples of the expected carbamate products from the reaction of this compound with different alcohols.

The high reactivity of the isocyanate group allows this compound to form covalent bonds with a wide range of nucleophilic sites beyond amines and alcohols. These include thiols (to form thiocarbamates), water (which leads to the formation of an unstable carbamic acid that decarboxylates to form an amine), and other nucleophiles. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex organic structures.

Oxidation Reactions

The oxidation of this compound can be complex, with potential reactions at both the isocyanate group and the cyclopropane (B1198618) ring. The cyclopropane ring, due to its inherent strain, can be susceptible to oxidative ring-opening reactions, particularly in the presence of strong oxidizing agents or under radical conditions. nih.gov However, the isocyanate group itself is generally resistant to oxidation under mild conditions.

Oxidative reactions involving cyclopropane derivatives often proceed via radical intermediates, leading to ring-opened products. nih.gov For instance, oxidation can be initiated by the abstraction of a hydrogen atom from the cyclopropylmethyl group, which could then lead to a variety of products depending on the reaction conditions and the oxidizing agent used. Specific studies on the oxidation of this compound are not extensively documented in readily available literature, but based on the reactivity of related compounds, oxidative conditions could lead to a mixture of products resulting from reactions at both the cyclopropane ring and the methylene (B1212753) bridge.

Reduction Reactions to Amines or Other Reduced Forms

The isocyanate group in this compound can be reduced to form the corresponding primary amine, cyclopropylmethylamine. This is a common transformation for isocyanates and can be achieved using various reducing agents. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically effective for this conversion. The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon of the isocyanate, followed by workup to yield the amine.

The general reduction reaction is:

(c-C₃H₅)CH₂NCO + [H] → (c-C₃H₅)CH₂NH₂

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce isocyanates under standard conditions, its reactivity can be enhanced in the presence of certain additives or under specific reaction conditions. masterorganicchemistry.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another potential method for the reduction of the isocyanate group, although it may also lead to the opening of the cyclopropane ring under harsh conditions. caltech.edursc.org The choice of reducing agent and reaction conditions is crucial to achieve the desired selective reduction of the isocyanate group while preserving the cyclopropane ring.

Polymerization Reactions

The isocyanate group (-N=C=O) of this compound is a highly reactive functional group, making the compound a potential monomer for various polymerization reactions. While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of other isocyanates. The primary modes of polymerization would involve the isocyanate functionality, leading to the formation of polyurethanes, polyureas, and other polymers.

One of the most common reactions involving isocyanates is their reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. In a typical polyaddition reaction, the isocyanate groups of this compound would react with the hydroxyl groups of a polyol, such as a diol or triol, to create urethane (B1682113) linkages. This process would result in a polymer chain with pendant cyclopropylmethyl groups. The general scheme for the formation of a polyurethane from a diisocyanate and a diol is a well-established process in polymer chemistry.

Similarly, this compound could undergo copolymerization with polyamines (compounds with multiple amine groups) to yield polyureas. The reaction between the isocyanate group and a primary or secondary amine group forms a urea linkage.

It is important to note that while the isocyanate group is the primary site of reaction in these polymerization processes, the cyclopropane ring is a strained moiety and its potential for ring-opening under certain polymerization conditions should be considered, although this is generally less favorable than the reactions of the highly electrophilic isocyanate group. The specific reaction conditions, such as temperature, catalysts, and the nature of the co-monomers, would play a crucial role in determining the final polymer structure and whether any side reactions involving the cyclopropane ring occur.

Cyclopropane Ring Reactivity in the Presence of an Isocyanatomethyl Substituent

Influence of the Isocyanatomethyl Group as an Electron-Withdrawing Moiety

The isocyanatomethyl group (-CH₂NCO) attached to the cyclopropane ring exerts a significant influence on the ring's reactivity. This influence is primarily due to the strong electron-withdrawing nature of the isocyanate group.

The carbon-carbon bonds in a cyclopropane ring are known to be strained due to the deviation from the ideal sp³ bond angle of 109.5° to 60°. This inherent ring strain makes cyclopropanes more reactive than their acyclic counterparts. The presence of an electron-withdrawing group like the isocyanatomethyl moiety further activates the cyclopropane ring.

The isocyanatomethyl group, through its inductive effect, pulls electron density away from the cyclopropane ring. This withdrawal of electron density increases the partial positive charge on the carbon atoms of the ring, thereby enhancing its electrophilicity. An increase in electrophilicity makes the cyclopropane ring more susceptible to attack by nucleophiles. While the primary effect of the isocyanatomethyl group is electronic, it may also have a minor influence on the ring strain itself by altering the hybridization of the ring carbons, though this effect is generally considered secondary to the electronic activation.

The enhanced electrophilicity of the cyclopropane ring in this compound makes it a good candidate for nucleophilic ring-opening reactions. Nucleophiles, which are electron-rich species, are attracted to the electron-deficient carbon atoms of the cyclopropane ring. The attack of a nucleophile can lead to the cleavage of one of the carbon-carbon bonds of the ring, thus relieving the ring strain and forming a more stable, open-chain product.

The nucleophilic ring-opening of cyclopropanes bearing electron-withdrawing groups typically proceeds through a mechanism that has characteristics of an Sₙ2 reaction. The nucleophile attacks one of the carbon atoms of the cyclopropane ring, and in a concerted or stepwise fashion, a C-C bond of the ring breaks. The direction of ring-opening and the regioselectivity of the nucleophilic attack can be influenced by steric and electronic factors.

In the case of this compound, a nucleophile could attack either the carbon atom bearing the isocyanatomethyl group (C1) or one of the adjacent carbon atoms (C2 or C3). The outcome of the reaction would depend on the specific nucleophile and reaction conditions. For instance, attack at C2 or C3 would lead to the formation of a γ-substituted propyl isocyanate. The presence of the isocyanatomethyl group would stabilize the developing negative charge on the carbon atom to which it is attached in the transition state, potentially influencing the regioselectivity of the ring-opening.

Susceptibility to Nucleophilic Ring-Opening Reactions

Comparative Reactivity Studies with Related Cyclopropane Derivatives

| Cyclopropane Derivative | Substituent | Electronic Effect of Substituent | Expected Reactivity towards Nucleophiles |

| Cyclopropane | -H | Neutral | Low |

| Methylcyclopropane | -CH₃ | Electron-donating | Lower than cyclopropane |

| (Aminomethyl)cyclopropane | -CH₂NH₂ | Electron-donating | Lower than cyclopropane |

| (Chloromethyl)cyclopropane | -CH₂Cl | Weakly electron-withdrawing | Higher than cyclopropane |

| This compound | -CH₂NCO | Strongly electron-withdrawing | High |

| Cyclopropanecarbonitrile (B140667) | -CN | Strongly electron-withdrawing | High |

| Ethyl cyclopropanecarboxylate | -COOEt | Strongly electron-withdrawing | High |

As indicated in the table, cyclopropane itself has a relatively low reactivity towards nucleophiles. The introduction of an electron-donating group, such as a methyl or aminomethyl group, would decrease the electrophilicity of the ring and thus reduce its reactivity towards nucleophiles.

Conversely, the presence of an electron-withdrawing group significantly enhances the reactivity of the cyclopropane ring towards nucleophilic attack. The isocyanatomethyl group is a potent electron-withdrawing group, comparable in its activating effect to other strong electron-withdrawing groups like the cyano (-CN) or ester (-COOEt) groups. Therefore, this compound is expected to be significantly more reactive towards nucleophiles than cyclopropane, methylcyclopropane, or (aminomethyl)cyclopropane. Its reactivity would be anticipated to be in a similar range to that of other cyclopropanes activated by strong electron-withdrawing groups, such as cyclopropanecarbonitrile or ethyl cyclopropanecarboxylate. The precise ordering of reactivity would depend on the specific nucleophile and reaction conditions.

Substituent Effects on Electronic and Steric Properties

The reactivity of this compound can be significantly modulated by the introduction of substituents on the cyclopropane ring. These substituents can exert both electronic and steric effects, which in turn influence the molecule's stability and its susceptibility to nucleophilic or electrophilic attack.

Electronic Effects:

The electronic nature of substituents on the cyclopropane ring can either increase or decrease the electron density within the ring and at the isocyanate group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the reactivity in predictable ways.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-C=O) decrease the electron density of the cyclopropane ring. This inductive effect makes the ring more susceptible to nucleophilic attack, potentially leading to ring-opening reactions. Furthermore, an EWG can increase the electrophilicity of the carbonyl carbon in the isocyanate group, enhancing its reactivity towards nucleophiles.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups increase the electron density of the cyclopropane ring. This can stabilize the ring and decrease its propensity for ring-opening. For the isocyanate group, EDGs can slightly decrease the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.

The influence of these electronic effects can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope suggests it is favored by electron-donating groups.

Interactive Table: Hypothetical Hammett Data for the Reaction of Substituted (Isocyanatomethyl)cyclopropanes with a Nucleophile

| Substituent (at C2) | Hammett Constant (σ) | Relative Rate Constant (k/k₀) | Log(k/k₀) |

| -NO₂ | 0.78 | 15.8 | 1.20 |

| -CN | 0.66 | 10.5 | 1.02 |

| -Br | 0.23 | 2.5 | 0.40 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 0.4 | -0.40 |

| -OCH₃ | -0.27 | 0.2 | -0.70 |

This data is illustrative and intended to demonstrate the expected trend based on general principles of physical organic chemistry.

Steric Effects:

The size and spatial arrangement of substituents on the cyclopropane ring can significantly impact the accessibility of the reactive centers—the cyclopropane ring itself and the isocyanate group.

Steric Hindrance: Bulky substituents can shield the cyclopropane ring or the isocyanate group from the approach of reactants. This steric hindrance can decrease reaction rates or even prevent a reaction from occurring. For instance, a bulky substituent at the carbon atom adjacent to the isocyanatomethyl group could hinder the approach of a nucleophile to the isocyanate's carbonyl carbon.

The Taft equation is often employed to separate and quantify the contributions of steric (Es) and electronic (σ*) effects of substituents on reaction rates.

Interactive Table: Hypothetical Taft Analysis for the Reaction of Substituted (Isocyanatomethyl)cyclopropanes

| Substituent (at C1) | Taft Steric Parameter (Es) | Taft Polar Parameter (σ*) | Relative Rate |

| -H | 1.24 | 0.49 | 1.00 |

| -CH₃ | 0.00 | 0.00 | 0.65 |

| -CH(CH₃)₂ | -0.47 | -0.19 | 0.23 |

| -C(CH₃)₃ | -1.54 | -0.30 | 0.05 |

This data is hypothetical and serves to illustrate the expected impact of steric bulk on reactivity.

Differential Reactivity Towards Nucleophiles and Electrophiles

This compound possesses two primary sites for chemical reactions: the electrophilic carbon of the isocyanate group and the strained C-C bonds of the cyclopropane ring, which can exhibit some double bond character and are susceptible to cleavage. This dual reactivity allows it to react with both nucleophiles and electrophiles, often with a high degree of selectivity depending on the reaction conditions and the nature of the reacting partner.

Reactivity with Nucleophiles:

The isocyanate group is a powerful electrophile, and its reaction with nucleophiles is a cornerstone of its chemistry. Common nucleophiles include alcohols, amines, and water.

Addition of Alcohols: Alcohols add to the isocyanate to form carbamates (urethanes). This reaction is often catalyzed by bases or organometallic compounds.

Addition of Amines: Primary and secondary amines react readily with the isocyanate to yield ureas. This reaction is typically very fast and often does not require a catalyst.

Addition of Water: Water adds to the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of isocyanate to form a urea.

In the presence of a strong nucleophile and under forcing conditions, ring-opening of the cyclopropane can occur, particularly if the ring is activated by electron-withdrawing substituents. nih.govbohrium.com This reaction proceeds via an S_N2-type mechanism where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. nih.govbohrium.com

Reactivity with Electrophiles:

While the primary reactivity of this compound is with nucleophiles at the isocyanate group, the cyclopropane ring can react with strong electrophiles. The "bent" bonds of the cyclopropane ring have significant p-character, allowing the ring to behave somewhat like an alkene.

Electrophilic Addition/Ring-Opening: Strong acids can protonate a C-C bond of the cyclopropane ring, leading to a carbocation intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. dalalinstitute.com The regioselectivity of this ring-opening is governed by the stability of the resulting carbocation, following Markovnikov's rule. dalalinstitute.com

The isocyanate group itself is generally unreactive towards electrophiles due to the electron-withdrawing nature of the nitrogen and oxygen atoms.

Spectroscopic Characterization and Structural Elucidation of Isocyanatomethyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

A ¹H NMR spectrum of (Isocyanatomethyl)cyclopropane would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the methylene (B1212753) (-CH₂-) group. The protons on the cyclopropane (B1198618) ring would likely appear as a complex multiplet in the upfield region of the spectrum, characteristic of strained ring systems. The methylene protons adjacent to the isocyanate group would be expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the isocyanate functional group. The integration of these signals would confirm the ratio of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-NCO | ~3.0 - 3.5 | Doublet |

| Cyclopropyl-CH | ~0.8 - 1.2 | Multiplet |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. One would anticipate a signal for the methylene carbon, a signal for the methine carbon of the cyclopropyl ring, and a signal for the two equivalent methylene carbons of the cyclopropyl ring. The isocyanate carbon (-NCO) would also produce a characteristic signal in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -NC O | ~120 - 130 |

| -C H₂-NCO | ~45 - 55 |

| Cyclopropyl-C H | ~10 - 20 |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. This peak typically appears in the region of 2250-2280 cm⁻¹. Other expected absorptions would include C-H stretching vibrations for the cyclopropyl and methylene groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N=C=O stretch | 2250 - 2280 | Strong, Sharp |

| C-H stretch (cyclopropyl) | ~3000 - 3100 | Medium |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS would be employed to determine the precise mass of the molecular ion of this compound, which has a chemical formula of C₅H₇NO. This accurate mass measurement would confirm the elemental composition of the molecule. While no direct experimental HRMS data for the parent molecule was found, a patent (WO2023055427A1) reported an observed mass for a derivative, which can be used to infer the mass of the parent structure.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Note: This table is predictive and not based on experimental data.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the structural elucidation of novel compounds, offering precise measurements of bond lengths, bond angles, and torsion angles. In the context of this compound and its derivatives, X-ray crystallography serves as the gold standard for confirming molecular structure and establishing stereochemistry unambiguously. The technique involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

Elucidation of Stereochemical Ambiguities in Crystalline Derivatives

The reactivity of the isocyanate group in this compound allows for the synthesis of a wide array of derivatives, such as ureas and amides. In many cases, these reactions can lead to the formation of stereoisomers. X-ray crystallography is a crucial tool for resolving any stereochemical ambiguities in these crystalline derivatives. By providing a detailed three-dimensional model of the molecule, this technique can definitively establish the relative and absolute configurations of chiral centers, as well as the geometry of substituents on the cyclopropane ring.

For instance, the reaction of this compound with an amine can lead to the formation of a substituted urea (B33335). If the amine itself is chiral, or if the reaction induces chirality, the resulting product may exist as a mixture of diastereomers. Similarly, derivatives formed from reactions involving the cyclopropane ring can exhibit cis/trans isomerism.

The crystallographic data not only confirms the connectivity of the atoms but also provides precise geometric parameters that define the molecule's stereochemistry. Key parameters include the bond distances and angles within the cyclopropane ring and the torsion angles that describe the orientation of the substituents. This level of structural detail is often unattainable with other analytical techniques like NMR spectroscopy, which may not be able to distinguish between subtle stereochemical differences in complex molecules.

Below is a representative table of crystallographic data that might be obtained for a crystalline derivative of this compound, such as a substituted N-(cyclopropylmethyl)amide. Such data would be instrumental in resolving any stereochemical questions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(5) |

| α (°) | 90 |

| β (°) | 109.23(1) |

| γ (°) | 90 |

| Volume (ų) | 1278.9(7) |

| Z | 4 |

| Density (calc) g/cm³ | 1.254 |

Further detailed analysis of the crystal structure would provide specific bond lengths and angles, as presented in the following table. This data would definitively establish the stereochemical relationship between substituents.

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 (cyclopropane) | 1.510(3) |

| C2-C3 (cyclopropane) | 1.508(4) |

| C1-C3 (cyclopropane) | 1.512(3) |

| C1-C4 (exocyclic) | 1.495(2) |

| N-H...O (Hydrogen Bond) | 2.10(2) |

| C1-C2-C3 (cyclopropane) | 60.1(1) |

| H-N-C (amide) | 118(2) |

The precise determination of the atomic coordinates allows for the unambiguous assignment of stereochemistry, for example, confirming a trans configuration of substituents on the cyclopropane ring or establishing the absolute configuration at a chiral center in a derivative. This capability is of paramount importance in fields such as medicinal chemistry and materials science, where the specific three-dimensional structure of a molecule dictates its biological activity or material properties.

Computational and Theoretical Investigations of Isocyanatomethyl Cyclopropane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its chemical behavior. For (Isocyanatomethyl)cyclopropane, these studies can provide insights into the interplay between the strained cyclopropane (B1198618) ring and the reactive isocyanate group.

Density Functional Theory (DFT) has emerged as a leading computational method for studying molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations can be used to determine the optimized geometry, electronic properties, and potential reaction pathways for this compound.

The electronic structure of this compound is characterized by a unique combination of a strained aliphatic ring and a highly polar functional group. The cyclopropane ring, with its bent bonds, possesses a degree of π-character, which can influence adjacent substituents. The isocyanate group (-N=C=O) is inherently polar, with the nitrogen and oxygen atoms being more electronegative than the carbon atom.

Table 1: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| N (Isocyanate) | -0.4 to -0.6 |

| C (Isocyanate) | +0.5 to +0.7 |

| O (Isocyanate) | -0.3 to -0.5 |

| C (Methylene bridge) | +0.1 to +0.2 |

| C (Cyclopropane, C1) | -0.1 to -0.2 |

| C (Cyclopropane, C2/C3) | -0.2 to -0.3 |

| H (Methylene bridge) | +0.1 to +0.2 |

| H (Cyclopropane) | +0.1 to +0.2 |

Note: These values are hypothetical and are intended for illustrative purposes, based on general principles of electronic effects in similar molecular fragments.

The isocyanate group is well-known for its susceptibility to nucleophilic attack at the central carbon atom. DFT can be a powerful tool in predicting the regioselectivity of such reactions. By calculating the energies of the transition states for different possible reaction pathways, the most likely product can be identified.

For instance, in the reaction of this compound with a nucleophile (e.g., an alcohol or an amine), the attack could theoretically occur at the carbonyl carbon of the isocyanate or potentially involve the cyclopropane ring. DFT calculations of the activation energies for these pathways would reveal that the attack at the highly electrophilic isocyanate carbon is overwhelmingly favored.

Table 2: Hypothetical Activation Energies for Nucleophilic Attack on this compound

| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic attack at the isocyanate carbon | 10 - 15 |

| Nucleophilic attack at a cyclopropane ring carbon | > 40 |

| Nucleophilic attack at the methylene (B1212753) bridge carbon | > 50 |

Note: These values are illustrative and represent the expected relative favorability of different reaction sites based on established isocyanate reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like this compound, which contains both a strained ring and a polar functional group with lone pairs, a robust combination is necessary.

The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a widely used and generally reliable choice for organic molecules. To accurately describe the electron distribution, particularly around the electronegative nitrogen and oxygen atoms and to account for potential weak interactions, a flexible basis set is required. The 6-311++G** basis set is a suitable choice as it is a triple-zeta basis set that includes diffuse functions (the "++") on all atoms to better represent the electron density far from the nucleus, and polarization functions (the "") on both heavy atoms and hydrogens to allow for more flexibility in the shape of the atomic orbitals. This combination, B3LYP/6-311++G , is well-suited for obtaining reliable geometries and electronic properties for this compound.

The cyclopropane ring is characterized by significant ring strain, primarily due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, approximately 27.5 kcal/mol for the parent cyclopropane, has a profound impact on its chemical and physical properties.

The presence of a substituent can perturb this ring strain. The isocyanatomethyl group, being electron-withdrawing, is expected to have a noticeable effect. Theoretical calculations can quantify this perturbation by comparing the strain energy of this compound to that of unsubstituted cyclopropane. The strain energy can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thereby isolating the strain energy.

Table 3: Estimated Ring Strain Energies of Cyclopropane and a Substituted Derivative

| Compound | Estimated Ring Strain Energy (kcal/mol) |

| Cyclopropane | ~27.5 |

| This compound | 27 - 30 (Predicted) |

Note: The value for this compound is an educated estimate based on the known effects of substituents on cyclopropane ring strain.

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations could be employed to study several aspects:

Conformational Dynamics: The bond connecting the methylene bridge to the cyclopropane ring can rotate, leading to different conformers. MD simulations can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Solvation Effects: By including explicit solvent molecules in the simulation box, MD can provide insights into how this compound interacts with different solvents. This can be crucial for understanding its solubility and reactivity in solution.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to study these interactions and predict bulk properties such as density and diffusion coefficients.

The development of an accurate force field, which describes the potential energy of the system as a function of the atomic coordinates, is a critical prerequisite for meaningful MD simulations. For this compound, a force field would need to accurately represent the parameters for the strained cyclopropane ring and the polar isocyanate group.

Development of Force Field Parameters for the Cyclopropane Ring and Isocyanate Functionality

Molecular mechanics and molecular dynamics simulations rely on force fields to describe the potential energy of a system. The accuracy of these simulations is highly dependent on the quality of the force field parameters. For a molecule like this compound, which contains two distinct and functionally important groups, the development of accurate parameters for both the cyclopropane ring and the isocyanate group is critical.

The cyclopropane ring presents a unique challenge due to its significant ring strain and unusual bonding. Standard force fields may not adequately capture the properties of such a strained system. Therefore, specialized parameterization based on high-level quantum chemistry calculations is often necessary. One approach involves constructing an ab initio force field where parameters are derived directly from quantum mechanical calculations without reliance on empirical data. nih.gov For instance, a 9-site Lennard-Jones model has been developed for fluid cyclopropane by regressing parameters against interaction energies calculated using Møller-Plesset perturbation theory (MP2) and calibrated with coupled-cluster methods. nih.gov Such a force field has been shown to accurately reproduce experimental properties like radial distribution functions, self-diffusion coefficients, and shear viscosities over a range of conditions. nih.gov

Similarly, the isocyanate (-NCO) functionality requires dedicated parameterization to accurately model its behavior, especially in liquids and polymers. A specifically developed force field for aliphatic isocyanates has been shown to dramatically improve the prediction of physical quantities compared to general-purpose force fields. nih.gov For example, reparameterization led to a tenfold improvement in viscosity predictions for hexamethylene diisocyanate (HDI) and more accurate calculations of density and vaporization enthalpy. nih.gov The improved force field correctly models intermolecular interactions, which is crucial for understanding properties like viscosity. nih.gov For this compound, an accurate model would necessitate combining the specific parameters for the strained cyclopropane ring with those developed for the reactive isocyanate group to ensure reliable simulation results.

| Functional Group | Modeling Challenge | Parameterization Approach | Improved Predictions |

| Cyclopropane Ring | High angle and torsional strain, bent bonds. libretexts.orgyoutube.com | Ab initio force field from quantum chemistry calculations. nih.gov | Structural and dynamical properties (e.g., radial distribution functions, viscosity). nih.gov |

| Isocyanate Group | High reactivity, specific intermolecular interactions. researchgate.net | Dedicated parameterization for aliphatic isocyanates. nih.gov | Physical quantities (e.g., density, viscosity, vaporization enthalpy). nih.gov |

Modeling of Torsional Strain and Conformational Dynamics

The three-dimensional structure and flexibility of this compound are governed by its conformational dynamics, which are heavily influenced by torsional and angle strain.

The cyclopropane ring is the most strained of all cycloalkanes. libretexts.org Its structure is necessarily planar, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. lumenlearning.comdalalinstitute.com This deviation results in substantial angle strain. youtube.com Furthermore, the planar geometry forces the hydrogen atoms on adjacent carbons into a fully eclipsed conformation, leading to maximum torsional strain. libretexts.orglumenlearning.com The C-C bonds in cyclopropane are described as "bent" or "banana bonds," which are weaker and more reactive than typical alkane C-C bonds. libretexts.orgyoutube.com The total strain energy for cyclopropane is approximately 115 kJ/mol (27.5 kcal/mol). libretexts.org

| Type of Strain | Origin in Cyclopropane | Consequence |

| Angle Strain | C-C-C bond angles are constrained to 60° instead of the ideal 109.5°. youtube.comlumenlearning.com | Weakened "bent" C-C bonds and high reactivity. libretexts.org |

| Torsional Strain | Eclipsed conformation of C-H bonds on adjacent carbon atoms due to the ring's planar structure. libretexts.orgdalalinstitute.com | Increased potential energy, contributing to overall ring strain. |

Theoretical Descriptors for Aromaticity and Strain

To quantify the unique electronic properties arising from the strained ring system in cyclopropane derivatives, theoretical descriptors are employed. One of the most widely used is the Nucleus-Independent Chemical Shift (NICS).

Nucleus-Independent Chemical Shift (NICS) Analysis of Cyclopropane Derivatives

NICS is a computational method introduced in 1996 to evaluate the aromaticity of a chemical system. acs.orggithub.io It is based on a magnetic criterion of aromaticity, which relates to the induced ring currents that occur when a molecule is subjected to an external magnetic field. github.iogithub.io The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point in space, typically the center of a ring. github.io This probe point is often referred to as a "ghost atom." github.io

Negative NICS values (NICS < 0) indicate a diatropic ring current, which is characteristic of aromatic systems. This signifies magnetic shielding at the ring's center. researchgate.net

Positive NICS values (NICS > 0) indicate a paratropic ring current, which is characteristic of anti-aromatic systems. This signifies deshielding at the ring's center. github.io

While originally developed for aromaticity, NICS can also provide insight into the electronic consequences of ring strain. For cyclopropane derivatives, NICS calculations can quantify the magnetic properties of the strained sigma-framework. Although cyclopropane is not an aromatic molecule, the NICS value can reflect the unique electronic structure of its bent bonds. The calculated NICS values are sensitive to the chosen probe location, and variations like NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) are often used to separate different contributions to the magnetic shielding. researchgate.netnih.gov The presence of a substituent like the isocyanatomethyl group would influence the electronic distribution within the cyclopropane ring, which in turn would be reflected in the calculated NICS values.

| NICS Value | Indicated Ring Current | Interpretation | Example System |

| Negative | Diatropic | Aromatic | Benzene |

| Positive | Paratropic | Anti-aromatic | Cyclobutadiene |

| Near Zero | Non-aromatic | Aliphatic / Saturated | Cyclohexane |

Advanced Applications in Organic Synthesis Employing Isocyanatomethyl Cyclopropane

Role as a Key Building Block in Complex Molecular Architectures

The structural rigidity and distinct reactivity of (isocyanatomethyl)cyclopropane make it an important building block for constructing complex molecular frameworks, particularly in the synthesis of pharmaceuticals and biologically active compounds. The cyclopropane (B1198618) ring, while highly strained, is found in numerous natural products, including terpenes, fatty acid metabolites, and amino acids. marquette.edu Its incorporation into a molecule can introduce specific conformational constraints, which is a valuable strategy in drug design for optimizing the orientation of pharmacophoric groups for effective binding to biological targets like enzymes or receptors. baranlab.org

The isocyanate moiety serves as a highly efficient functional handle. It readily reacts with nucleophiles such as alcohols, amines, and water to form stable carbamate (B1207046), urea (B33335), and amine linkages, respectively. researchgate.netwikipedia.org This reactivity allows for the straightforward coupling of the cyclopropylmethyl scaffold to other complex molecular fragments, facilitating the assembly of intricate architectures. For instance, the synthesis of molecules containing a cyclopropylmethylamine unit, a structure found in several bioactive compounds, can be efficiently achieved by first reacting this compound with water to yield cyclopropylmethylamine, which can then be further elaborated.

The compound's utility is highlighted in its role as a precursor to chiral linkers. The defined three-dimensional structure of the cyclopropane ring can facilitate specific orientations of functional groups, which is critical for achieving high selectivity in biological interactions. baranlab.org

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Common Reactions | Resulting Linkage/Group |

|---|---|---|---|

| Isocyanate (-NCO) | Electrophilic | Nucleophilic addition with alcohols, amines, water | Carbamate, Urea, Amine |

Intermediacy in the Synthesis of Diverse Cyclopropane Derivatives

This compound is a versatile intermediate for generating a wide array of substituted cyclopropane derivatives. The high reactivity of the isocyanate group is the primary driver for its utility in this context. cymitquimica.com By choosing an appropriate nucleophile, a diverse range of functionalities can be appended to the cyclopropylmethyl core.

Key synthetic transformations include:

Synthesis of Cyclopropylmethylureas: Reaction with primary or secondary amines yields substituted ureas. This reaction is typically fast and high-yielding, providing a reliable method for linking the cyclopropane motif to other amine-containing molecules.

Synthesis of Cyclopropylmethylcarbamates: Treatment with alcohols or phenols in the presence of a catalyst results in the formation of carbamates. These derivatives are common in medicinal chemistry and can serve as prodrugs or key intermediates.

Conversion to Cyclopropylmethylamine: Hydrolysis of the isocyanate group, typically under aqueous conditions, leads to the formation of an unstable carbamic acid intermediate which subsequently decarboxylates to afford cyclopropylmethylamine. This primary amine is itself a valuable building block for further functionalization.

The Simmons-Smith reaction and other cyclopropanation methods are fundamental to forming the cyclopropane ring itself, often stereospecifically. marquette.edumasterorganicchemistry.commdpi.com Once formed, the this compound intermediate opens the door to a vast chemical space of derivatives through the predictable and efficient chemistry of the isocyanate group. nih.gov

Development of Specialty Chemicals and Materials

The isocyanate functional group is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. wikipedia.org While diisocyanates are typically used to create cross-linked polymer networks, monofunctional isocyanates like this compound can be employed as chain-terminating agents or for grafting specific functional groups onto a polymer backbone.

The incorporation of the cyclopropane moiety into polymers can impart unique properties. The rigid and strained nature of the ring can influence the thermal and mechanical properties of the material, potentially increasing its rigidity or altering its degradation profile. Cyclopropane derivatives have been explored in materials science to modify polymer properties, making them stronger or more flexible. indigoinstruments.com

Applications in specialty chemicals include:

Polymer Modifiers: Used to introduce the cyclopropyl (B3062369) group onto the surface or backbone of existing polymers, changing properties like hydrophobicity or reactivity.

Precursors to Agrochemicals: The cyclopropane ring is a structural feature in certain pesticides and herbicides. indigoinstruments.com this compound can serve as a precursor for the synthesis of these complex agrochemicals.

Organic Frameworks: Isocyanates can be used in the synthesis of porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage and catalysis. comu.edu.tr The cyclopropane unit could be incorporated to fine-tune the pore size and surface properties of such materials.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Benefit |

|---|---|---|

| Polymer Science | Monofunctional monomer / Grafting agent | Introduction of rigid cyclopropane units, modification of polymer properties. indigoinstruments.com |

| Agrochemicals | Synthetic precursor | Building block for pesticides and herbicides containing the cyclopropane motif. indigoinstruments.com |

Exploration in Mechanistic Studies of Biological Interactions

In medicinal chemistry and chemical biology, this compound and its derivatives serve as valuable tools for probing biological systems. The cyclopropane ring acts as a conformationally constrained bioisostere of other common chemical groups, such as a double bond or a gem-dimethyl group. By replacing a flexible part of a drug molecule with a rigid cyclopropane ring, researchers can study how conformational rigidity affects binding affinity and biological activity. This provides insight into the optimal three-dimensional structure required for a molecule to interact with its biological target.

The isocyanate group itself can be used as a reactive probe. Because isocyanates react readily with nucleophilic amino acid residues (such as lysine, serine, or cysteine) on proteins, derivatives of this compound can be designed as covalent inhibitors or labeling agents. researchgate.net By covalently binding to a target protein, these molecules can be used to identify and characterize active sites of enzymes or binding pockets of receptors. This approach is useful for target validation and for understanding the mechanism of action of bioactive compounds. The small, rigid cyclopropane unit provides a well-defined structural anchor for such probes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (isocyanatomethyl)cyclopropane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies such as [2+1] cycloaddition or transition-metal-catalyzed reactions. For example, the use of diazo compounds with alkenes under palladium catalysis can introduce the cyclopropane ring. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect stereoselectivity and byproduct formation. Post-synthesis purification via column chromatography (using hexane/ethyl acetate gradients) and characterization via (to confirm cyclopropane ring integrity) and IR spectroscopy (to verify isocyanate functional groups) are essential .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Due to its isocyanate group, which poses inhalation and dermal risks, handling requires engineering controls (e.g., fume hoods), PPE (nitrile gloves, lab coats), and strict protocols for spills. Airborne concentrations should be monitored via OSHA Method 42. Emergency showers/eye wash stations must be accessible. Contaminated clothing must be discarded onsite to prevent secondary exposure .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : is critical for confirming cyclopropane ring protons (δ ~0.5–1.5 ppm) and isocyanatomethyl group integration. IR spectroscopy identifies the isocyanate stretch (~2270 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of the isocyanatomethyl group influence the reactivity of cyclopropane in ring-opening reactions?

- Methodological Answer : The electron-withdrawing isocyanate group increases ring strain and polarizes adjacent C–C bonds, making the cyclopropane susceptible to nucleophilic attack. Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) can model bond polarization and predict regioselectivity. Experimentally, monitoring reaction kinetics under varying electrophile/nucleophile concentrations quantifies these effects .

Q. What computational parameters are needed to accurately model this compound in molecular dynamics simulations?

- Methodological Answer : Force field parameterization (e.g., OPLS-AA) must account for cyclopropane’s unique bond angles (60°) and torsional strain. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods improve accuracy for bond dissociation energies. Calibration against experimental data (e.g., X-ray bond lengths) ensures reliability. Discrepancies between simulated and observed ring-opening energies may require re-optimizing angle bending terms .

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound derivatives?

- Methodological Answer : Contradictions often arise from differing measurement techniques (e.g., calorimetry vs. computational enthalpies). A meta-analysis should standardize data using the same level of theory (e.g., CCSD(T)/CBS) and experimental conditions. For example, discrepancies in strain energy estimates (~110–130 kcal/mol) can be reconciled by comparing gas-phase vs. solution-phase measurements .

Q. What strategies enable the incorporation of this compound into bioactive peptide scaffolds?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected cyclopropane δ-amino acids allows backbone integration. Conformational stability is assessed via circular dichroism (CD) and in solution. X-ray crystallography of model peptides (e.g., tetramers) confirms helical induction, as cyclopropane restricts backbone torsion angles (e.g., φ = −60°, ψ = −30°) .

Guidance for Experimental Design

- Hypothesis Testing : Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Substituting cyclopropane with isocyanatomethyl groups will enhance electrophilic reactivity due to increased ring strain and electronic polarization." .

- Contradiction Analysis : Use systematic reviews to compare methodologies. For instance, conflicting NMR coupling constants () may reflect solvent effects (CDCl vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.